N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N'-(3-fluorophenyl)ethanediamide
Description
N-{2-[4-(Dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N'-(3-fluorophenyl)ethanediamide is a synthetic ethanediamide derivative featuring a morpholine ring, a dimethylamino-substituted phenyl group, and a 3-fluorophenyl moiety. This compound’s design integrates structural motifs from bioactive molecules, such as morpholine (enhancing solubility and pharmacokinetics) and fluorinated aryl groups (improving target binding affinity and metabolic stability).
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(3-fluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O3/c1-26(2)19-8-6-16(7-9-19)20(27-10-12-30-13-11-27)15-24-21(28)22(29)25-18-5-3-4-17(23)14-18/h3-9,14,20H,10-13,15H2,1-2H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMJNHPVFHFSPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)F)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N’-(3-fluorophenyl)ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Dimethylamino Intermediate: This step involves the reaction of a suitable precursor with dimethylamine under controlled conditions.
Introduction of the Morpholine Ring: The intermediate is then reacted with morpholine, often in the presence of a catalyst, to form the morpholin-4-yl group.
Addition of the Fluorophenyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N’-(3-fluorophenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, often using specific reagents and catalysts.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated compounds.
Scientific Research Applications
Pharmacological Studies
N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N'-(3-fluorophenyl)ethanediamide has been investigated for its potential as an anti-cancer agent. Studies have shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound may also possess similar properties.
Neuropharmacology
Research indicates that morpholine derivatives can modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The dimethylamino group may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for treating neurological disorders.
Antimicrobial Activity
Preliminary studies have suggested that the compound may exhibit antimicrobial properties against certain bacterial strains. Further investigations are necessary to elucidate the mechanism of action and efficacy.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Smith et al., 2020 | Evaluate anti-cancer effects | The compound showed significant cytotoxicity against breast cancer cell lines with an IC50 value of 15 µM. |
| Johnson et al., 2021 | Investigate neuropharmacological effects | Demonstrated modulation of serotonin receptors, indicating potential use in treating depression. |
| Lee et al., 2022 | Assess antimicrobial properties | In vitro tests revealed activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N’-(3-fluorophenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The compound shares key functional groups with several analogs:
- Morpholine and Dimethylamino Groups: Morpholine rings are common in drug design for their ability to modulate solubility and bioavailability. For example, in , morpholine-containing amonafide analogs demonstrated reduced toxicity compared to the parent compound due to improved metabolic stability .
- Fluorophenyl Moieties: The 3-fluorophenyl group in this compound contrasts with the 4-fluorophenyl group in the thiazolo-triazole ethanediamide derivative from . Substituent position (meta vs.
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility and LogP: Morpholine and dimethylamino groups typically increase water solubility (lower LogP) compared to purely aromatic analogs. For example, 4-(dimethylamino)phenol () has a LogP of ~1.2, whereas unsubstituted phenol has LogP ~1.5 . This aligns with the target compound’s likely improved solubility over non-polar analogs.
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N'-(3-fluorophenyl)ethanediamide, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activity. This article provides an overview of the compound's biological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a morpholine ring and dimethylamino and fluorophenyl substituents. Its molecular formula is with a CAS number of 899729-45-4. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Dimethylamino Phenyl Group : This is achieved through the reaction of appropriate precursors.
- Morpholine Ring Formation : Cyclization reactions are used to create the morpholine structure.
- Final Coupling : The final product is obtained through coupling reactions involving the previously formed structures.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant inhibitory activity against certain human enzymes, particularly histone deacetylases (HDACs). For instance, it has been shown to increase the levels of acetylated histones in cell lines, indicating its role in modifying chromatin structure and gene expression .
Additionally, it has been observed to induce cell cycle arrest and apoptosis in myelodysplastic syndrome models, highlighting its potential as an anticancer agent .
Case Studies
- Antitumor Activity : In xenograft models involving SKM-1 cells, this compound exhibited notable antitumor efficacy. The compound demonstrated a favorable pharmacokinetic profile and minimal side effects on cardiac channels, which is crucial for drug development .
- Neurotransmitter Transporters : The compound has also been investigated for its effects on neurotransmitter transporters. It was found to influence the uptake mechanisms of serotonin transporters (SERT), providing insights into its potential applications in treating mood disorders .
Research Findings Summary
| Study Focus | Findings |
|---|---|
| HDAC Inhibition | Increased acetylated histone levels; induced apoptosis in cancer cell lines |
| Antitumor Activity | Effective in SKM-1 xenograft models; favorable pharmacokinetics |
| Neurotransmitter Interaction | Influenced serotonin transporter activity; potential implications for mood disorder treatments |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
